(+/-)-Decanoylcarnitine chloride
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Overview
Description
(+/-)-Decanoylcarnitine chloride is a chemical compound that belongs to the class of acylcarnitines. It is a derivative of carnitine, which is an essential nutrient involved in the transport of fatty acids into the mitochondria for energy production. The compound is characterized by the presence of a decanoyl group (a ten-carbon fatty acid chain) attached to the carnitine molecule, with chloride as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Decanoylcarnitine chloride typically involves the esterification of carnitine with decanoic acid. This reaction is usually catalyzed by an acid or base, and the reaction conditions may include elevated temperatures and the use of solvents such as methanol or ethanol. The resulting ester is then converted to the chloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of enzymatic catalysis, where lipases are employed to catalyze the esterification reaction under mild conditions. This method offers advantages such as higher specificity and lower energy consumption compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions
(+/-)-Decanoylcarnitine chloride can undergo various chemical reactions, including:
Oxidation: The decanoyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester bond can be reduced to form alcohols.
Substitution: The chloride ion can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Decanoic acid or decanone.
Reduction: Decanol.
Substitution: Hydroxylated or aminated derivatives of carnitine.
Scientific Research Applications
(+/-)-Decanoylcarnitine chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and acylation reactions.
Biology: Investigated for its role in fatty acid metabolism and mitochondrial function.
Medicine: Explored for potential therapeutic applications in metabolic disorders and cardiovascular diseases.
Industry: Utilized in the formulation of dietary supplements and energy drinks due to its role in energy production.
Mechanism of Action
The primary mechanism of action of (+/-)-Decanoylcarnitine chloride involves its role in the transport of fatty acids into the mitochondria. The decanoyl group is transferred to carnitine, forming decanoylcarnitine, which is then transported across the mitochondrial membrane by carnitine acyltransferase enzymes. Inside the mitochondria, the decanoyl group is released and undergoes β-oxidation to produce energy in the form of adenosine triphosphate (ATP).
Comparison with Similar Compounds
(+/-)-Decanoylcarnitine chloride can be compared with other acylcarnitines, such as:
Acetylcarnitine: Contains a two-carbon acetyl group instead of the ten-carbon decanoyl group.
Palmitoylcarnitine: Contains a sixteen-carbon palmitoyl group.
Butyrylcarnitine: Contains a four-carbon butyryl group.
The uniqueness of this compound lies in its specific chain length, which influences its solubility, transport properties, and metabolic effects.
Properties
IUPAC Name |
(3-carboxy-2-decanoyloxypropyl)-trimethylazanium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETNUEKCBCWXCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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